molecular formula C19H17ClN2O2S B2750272 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide CAS No. 865658-31-7

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide

Cat. No.: B2750272
CAS No.: 865658-31-7
M. Wt: 372.87
InChI Key: XLZAPAYVSOXXBC-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Methylation: The resulting thiazole intermediate is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 4-position of the thiazole ring.

    Coupling with 3-Methoxybenzoyl Chloride: The final step involves coupling the methylated thiazole intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer activity.

Comparison with Similar Compounds

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 2-mercaptothiazole, and 2-methylthiazole.

    Uniqueness: The presence of the 4-chlorophenyl group and the 3-methoxybenzamide moiety distinguishes it from other thiazole derivatives, contributing to its unique biological and chemical properties.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-17(25-19(22-12)13-6-8-15(20)9-7-13)11-21-18(23)14-4-3-5-16(10-14)24-2/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZAPAYVSOXXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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